

# D-2-Phosphoglyceric acid's involvement in disease pathways

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *D-2-Phosphoglyceric acid*

Cat. No.: *B3327455*

[Get Quote](#)

An In-depth Technical Guide on the Involvement of **D-2-Phosphoglyceric Acid** in Disease Pathways

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**D-2-Phosphoglyceric acid** (2-PG), a pivotal metabolic intermediate, plays a crucial role in cellular energy metabolism and biosynthesis.<sup>[1][2]</sup> As the substrate for the ninth step of glycolysis, its position is critical for the energetic payoff phase of this fundamental pathway.<sup>[3]</sup> The conversion of 2-PG is catalyzed by the enzyme enolase, which transforms it into the high-energy molecule phosphoenolpyruvate (PEP).<sup>[4][5]</sup> The preceding step, the isomerization of 3-phosphoglycerate (3-PG) to 2-PG, is facilitated by phosphoglycerate mutase (PGM).<sup>[6][7]</sup>

While essential for normal cellular function, dysregulation of the enzymes that metabolize 2-PG is implicated in a wide array of human diseases. The overexpression, deficiency, or altered function of PGM and enolase can disrupt metabolic homeostasis, contributing to the pathogenesis of metabolic myopathies, cancer, neurodegenerative disorders, and infectious diseases. This technical guide provides a comprehensive overview of the role of 2-PG and its associated enzymes in various disease pathways, presenting quantitative data, detailed experimental methodologies, and pathway visualizations to support further research and drug development.

## The Glycolytic Context of D-2-Phosphoglyceric Acid

**D-2-Phosphoglyceric acid** is situated at a key juncture in the glycolytic pathway. Its formation and consumption are central to the energy-yielding phase of glycolysis, which ultimately produces ATP and pyruvate.



[Click to download full resolution via product page](#)

Caption: The conversion of 3-phosphoglycerate to Pyruvate in glycolysis.

## Disease Pathways and Pathophysiological Roles

Alterations in the concentration of 2-PG, or the activity of the enzymes PGM and enolase, are directly linked to several pathological conditions.

## Metabolic and Genetic Disorders

Deficiencies in the enzymes metabolizing 2-PG lead to rare but significant metabolic myopathies.

- Phosphoglycerate Mutase (PGM) Deficiency (Glycogen Storage Disease Type X): This autosomal recessive disorder is caused by mutations in the PGAM2 gene, which encodes the muscle-specific isoform of PGM.[6][8][9] The resulting reduction in PGM activity impairs the conversion of 3-PG to 2-PG, disrupting energy production in skeletal muscles.[8][9] This leads to clinical symptoms such as exercise-induced muscle pain, cramping, and myoglobinuria (the release of muscle protein into the urine), which can risk kidney failure.[8][9][10] While permanent weakness is rare, the condition significantly impacts quality of life.[10]



[Click to download full resolution via product page](#)

Caption: Pathophysiology of Phosphoglycerate Mutase (PGM) Deficiency.

- Enolase Deficiency: A rare autosomal dominant genetic disorder caused by mutations in the gene for  $\beta$ -enolase.<sup>[11]</sup> This deficiency impairs the conversion of 2-PG to PEP, disrupting glycolysis.<sup>[11]</sup> Since red blood cells rely entirely on anaerobic glycolysis for their energy needs, this enzymatic defect can lead to hemolytic anemia.<sup>[11]</sup> Clinical manifestations also include exercise-induced muscle pain and generalized muscle weakness in adulthood.<sup>[11]</sup>

## Cancer

The metabolic reprogramming known as the "Warburg effect," where cancer cells favor aerobic glycolysis, highlights the importance of the glycolytic pathway in tumorigenesis. Both PGM and enolase are key players in this process.

- Phosphoglycerate Mutase 1 (PGAM1): This enzyme is widely overexpressed in numerous human cancers, including colorectal, liver, lung, pancreatic, and prostate cancers.<sup>[12]</sup> High expression of PGAM1 is often correlated with lymphatic metastasis, tumor recurrence, and poorer overall survival.<sup>[12]</sup> PGAM1 promotes tumor malignancy through both its canonical glycolytic function—fueling rapid cell proliferation—and non-glycolytic activities that can promote cancer cell invasion and metastasis.<sup>[12]</sup>
- Enolase (ENO1, ENO2/NSE): Enolase isoforms are also frequently upregulated in cancer.<sup>[13][14]</sup> Neuron-specific enolase (NSE or ENO2) is a well-established tumor marker for neuroendocrine tumors and is implicated in the metastasis of cancers like prostate cancer.<sup>[14][15]</sup> Beyond its role in glycolysis, enolase exhibits non-glycolytic or "moonlighting" functions that contribute to cancer progression.<sup>[13][14][16]</sup> When translocated to the cell surface, it acts as a plasminogen receptor, facilitating extracellular matrix degradation and promoting tumor cell invasion and metastasis.<sup>[13][14]</sup> In the nucleus, an alternative

translation product of the ENO1 gene, c-myc promoter-binding protein-1 (MBP-1), acts as a transcriptional repressor of the c-myc proto-oncogene.[14]

| Enzyme                    | Cancer Type                                                                                                    | Observed Effect                                                                                                              | Reference |
|---------------------------|----------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------|-----------|
| PGAM1                     | Colorectal,<br>Hepatocellular<br>Carcinoma, Non-small<br>cell lung, Pancreatic,<br>Prostate, Glioma,<br>Breast | Overexpression<br>correlated with tumor<br>proliferation,<br>metastasis, and poor<br>prognosis.                              | [12]      |
| ENO1 ( $\alpha$ -enolase) | Various Cancers                                                                                                | Overexpressed; acts<br>as surface<br>plasminogen receptor<br>promoting invasion;<br>nuclear form (MBP-1)<br>regulates c-myc. | [13][14]  |
| ENO2 (NSE)                | Neuroendocrine<br>tumors, Prostate<br>Cancer, Lung Cancer                                                      | Overexpressed; used<br>as a clinical tumor<br>marker; promotes<br>metastasis and cell<br>survival.                           | [14][15]  |

Table 1: Involvement of 2-PG Metabolizing Enzymes in Various Cancers.





[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. *P. aeruginosa* Metabolome Database: 2-Phosphoglyceric acid (PAMDB001814) [pseudomonas.umaryland.edu]
- 3. hmdb.ca [hmdb.ca]
- 4. Enzyme Description and Background [chem.uwec.edu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Phosphoglycerate mutase - Wikipedia [en.wikipedia.org]
- 7. fiveable.me [fiveable.me]
- 8. medlineplus.gov [medlineplus.gov]
- 9. Phosphoglycerate mutase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 10. Phosphoglycerate mutase deficiency - Types of Metabolic Myopathies (MM) - Diseases | Muscular Dystrophy Association [mda.org]
- 11. Enolase deficiency - Wikipedia [en.wikipedia.org]
- 12. Phosphoglycerate Mutase 1: Its Glycolytic and Non-Glycolytic Roles in Tumor Malignant Behaviors and Potential Therapeutic Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 14. Multifunctional neuron-specific enolase: its role in lung diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Multifunctional Roles of Enolase in Alzheimer Disease Brain: Beyond Altered Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [D-2-Phosphoglyceric acid's involvement in disease pathways]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3327455#d-2-phosphoglyceric-acid-s-involvement-in-disease-pathways>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)